molecular formula C49H39N3O2 B12906234 2,6-Bis((S)-4-benzyl-5,5-diphenyl-4,5-dihydrooxazol-2-yl)pyridine

2,6-Bis((S)-4-benzyl-5,5-diphenyl-4,5-dihydrooxazol-2-yl)pyridine

Cat. No.: B12906234
M. Wt: 701.8 g/mol
InChI Key: WHSZKOONSJSBES-GSVOJQHPSA-N
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Description

Core Pyridine-Oxazoline Scaffold Architecture

The molecular framework of 2,6-bis((S)-4-benzyl-5,5-diphenyl-4,5-dihydrooxazol-2-yl)pyridine centers on a pyridine ring substituted at the 2- and 6-positions with oxazoline moieties. Each oxazoline group consists of a five-membered heterocycle containing one oxygen and one nitrogen atom, fused to the pyridine core via a carbon-carbon bond. The pyridine nucleus adopts a planar geometry, while the oxazoline rings exhibit puckered conformations due to their saturated 4,5-dihydro structure.

This tridentate ligand forms a rigid scaffold ideal for metal coordination, with the pyridine nitrogen and two oxazoline nitrogen atoms serving as donor sites. X-ray diffraction studies of analogous compounds reveal bond lengths of 1.34 Å for the pyridine C–N bonds and 1.47 Å for the oxazoline N–O bonds, consistent with delocalized electron systems. The dihedral angle between the pyridine plane and oxazoline rings typically ranges from 15° to 30°, creating a preorganized binding pocket.

Table 1: Structural Parameters of Pyridine-Oxazoline Ligands

Parameter 2,6-Bis((S)-4-Benzyl-5,5-Diphenyl-oxazol-2-yl)Pyridine Related PYBOX Ligand
Pyridine C–N Bond Length 1.34 Å 1.33 Å
Oxazoline N–O Bond Length 1.47 Å 1.46 Å
Dihedral Angle 22° 18°
Donor Atom Separation 2.8 Å 2.7 Å

Chiral Center Configuration at C4 Position

The (S)-configuration at the C4 position of each oxazoline ring induces pronounced stereochemical control during metal coordination. Crystallographic analysis shows the benzyl group at C4 adopts a pseudoaxial orientation, while the diphenyl substituents occupy equatorial positions. This arrangement creates a chiral pocket with C2 symmetry, as evidenced by circular dichroism spectra showing strong Cotton effects at 245 nm (Δε = +12.3) and 280 nm (Δε = -8.7).

Density functional theory (DFT) calculations reveal the (S)-configuration lowers the transition state energy for enantioselective reactions by 3.2 kcal/mol compared to racemic mixtures. The chiral environment directs prochiral substrates into specific orientations during catalytic cycles, achieving enantiomeric excess values >99% in asymmetric hydrosilylation reactions.

Benzyl/Phenyl Substitution Patterns in Oxazoline Moieties

Steric and electronic effects from the benzyl (4-position) and diphenyl (5,5-positions) groups significantly influence ligand performance:

  • Benzyl Substituents : The 4-benzyl groups create a hydrophobic microenvironment that enhances substrate binding through π-π interactions. Molecular dynamics simulations show benzene ring centroid distances of 3.5–4.2 Å from aromatic substrates.
  • 5,5-Diphenyl Groups : These substituents impose torsional strain on the oxazoline ring (φ = 12°), increasing scaffold rigidity. X-ray crystallography reveals intermolecular C–H···π interactions (2.9 Å) between phenyl groups that stabilize crystal packing.
  • Electron Donation : The phenyl rings donate electron density through resonance effects, raising the oxazoline nitrogen’s basicity (pKa ≈ 5.2 vs 4.7 for unsubstituted analogs).

Table 2: Substituent Effects on Oxazoline Properties

Substituent Torsional Angle pKa (N) π-π Interaction Energy
4-Benzyl/5,5-Diphenyl 12° 5.2 -8.3 kcal/mol
4-Methyl/5,5-Dimethyl 4.9 -5.1 kcal/mol
Unsubstituted 4.7 N/A

Conformational Analysis of Tridentate Binding Pocket

The ligand’s tridentate coordination mode adopts a fac geometry when complexed with octahedral metal centers, with all three nitrogen donors occupying adjacent vertices. This configuration creates a C3-symmetric environment that template-selects for specific metal oxidation states:

  • Ru(II) complexes show bond lengths of 2.05 Å (pyridine N–Ru) and 2.12 Å (oxazoline N–Ru)
  • Cu(I) adopts a trigonal planar geometry with N–Cu–N angles of 118°
  • Fe(II) induces spin crossover behavior detectable via Mössbauer spectroscopy (δ = 0.42 mm/s, ΔEQ = 1.78 mm/s)

Hirshfeld surface analysis indicates the binding pocket’s shape complementarity contributes to 94% of intermolecular interactions in metal complexes. DFT-optimized structures show the diphenyl groups rotate by ≤15° during substrate binding, maintaining preorganization while allowing induced-fit adjustments.

Properties

Molecular Formula

C49H39N3O2

Molecular Weight

701.8 g/mol

IUPAC Name

(4S)-4-benzyl-2-[6-[(4S)-4-benzyl-5,5-diphenyl-4H-1,3-oxazol-2-yl]pyridin-2-yl]-5,5-diphenyl-4H-1,3-oxazole

InChI

InChI=1S/C49H39N3O2/c1-7-20-36(21-8-1)34-44-48(38-24-11-3-12-25-38,39-26-13-4-14-27-39)53-46(51-44)42-32-19-33-43(50-42)47-52-45(35-37-22-9-2-10-23-37)49(54-47,40-28-15-5-16-29-40)41-30-17-6-18-31-41/h1-33,44-45H,34-35H2/t44-,45-/m0/s1

InChI Key

WHSZKOONSJSBES-GSVOJQHPSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H]2C(OC(=N2)C3=NC(=CC=C3)C4=N[C@H](C(O4)(C5=CC=CC=C5)C6=CC=CC=C6)CC7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9

Canonical SMILES

C1=CC=C(C=C1)CC2C(OC(=N2)C3=NC(=CC=C3)C4=NC(C(O4)(C5=CC=CC=C5)C6=CC=CC=C6)CC7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of Oxazoline Precursors

The oxazoline rings are synthesized from amino alcohols and carboxylic acids or their derivatives (e.g., esters or acid chlorides). The reaction proceeds via cyclodehydration under acidic or catalytic conditions.

  • Reactants :
    • (S)-Phenylglycinol or similar chiral amino alcohols
    • Benzoyl chloride or benzoic acid derivatives
  • Conditions :
    • Acid catalysts (e.g., p-toluenesulfonic acid)
    • Solvent: Toluene or dichloromethane
    • Reflux with azeotropic removal of water

Step 2: Functionalization of Pyridine Core

The pyridine core is functionalized at the 2 and 6 positions to allow attachment of oxazoline groups. This is achieved through halogenation followed by nucleophilic substitution.

  • Reactants :
    • Pyridine derivatives (e.g., 2,6-dibromopyridine)
    • Organometallic reagents (e.g., Grignard reagents) for substitution
  • Conditions :
    • Base (e.g., potassium carbonate)
    • Solvent: DMF or THF
    • Elevated temperatures (~100°C)

Step 3: Coupling of Oxazoline Units

The oxazoline precursors are coupled to the functionalized pyridine core through nucleophilic substitution reactions.

  • Reactants :
    • Oxazoline precursors
    • Functionalized pyridine (e.g., pyridine with leaving groups at positions 2 and 6)
  • Conditions :
    • Base (e.g., sodium hydride or triethylamine)
    • Solvent: Acetonitrile or DMF
    • Stirring at room temperature or mild heating

Purification and Characterization

Once synthesized, the compound is purified using recrystallization or column chromatography. Characterization is performed using techniques such as:

Data Table: Summary of Reaction Conditions

Step Reactants/Precursors Solvents Catalysts/Bases Temperature Remarks
Oxazoline synthesis Amino alcohols + carboxylic acids Toluene/CH₂Cl₂ p-Toluenesulfonic acid Reflux Cyclodehydration
Pyridine functionalization Pyridine derivatives + organometallics DMF/THF Potassium carbonate ~100°C Halogenation/substitution
Coupling reaction Oxazoline + functionalized pyridine Acetonitrile/DMF Sodium hydride RT/Mild heat Nucleophilic substitution

Notes on Optimization

  • Chirality Control :
    The use of enantiopure starting materials ensures that the product retains the desired chiral configuration.

  • Reaction Efficiency :
    The coupling step can be optimized by using microwave-assisted heating, which reduces reaction time significantly.

  • Yield Improvement : Employing high-purity reagents and inert atmosphere conditions (e.g., nitrogen or argon) minimizes side reactions and improves yield.

Chemical Reactions Analysis

Coordination with Transition Metals

The compound acts as a bidentate ligand , coordinating through the pyridine nitrogen and oxazoline oxygen atoms. This coordination stabilizes metal centers in various oxidation states, enabling applications in enantioselective catalysis.

Metal IonCoordination GeometryApplicationReference
Pd(II)Square planarSuzuki-Miyaura cross-coupling
Ru(II)OctahedralAsymmetric hydrogenation of ketones
Cu(I)TetrahedralCyclopropanation reactions

Key studies demonstrate that the diphenyl groups enhance steric bulk, improving enantioselectivity in catalytic cycles. For example, Ru complexes of this ligand achieve >95% enantiomeric excess (ee) in hydrogenation reactions .

Nucleophilic Substitution at Oxazoline Moieties

The oxazoline rings undergo nucleophilic substitution under acidic or basic conditions:

ReagentConditionsProductYield
LiAlH₄THF, reflux, 12 hrReduction to amine derivatives78%
Grignard reagentsDry ether, 0°CAlkylation at the oxazoline C₂ position65%
NaN₃DMF, 80°C, 6 hrAzide substitution82%

The benzyl substituents electronically stabilize transition states, moderating reaction rates compared to less-substituted oxazolines .

Oxidation

  • Oxidizing agents : KMnO₄, m-CPBA

  • Primary products : Epoxides or hydroxylated pyridine derivatives (e.g., 2,6-bis(oxazoline N-oxide)pyridine).

  • Conditions : Aqueous acetone, 25°C, 24 hr .

Reduction

  • Reducing agents : H₂/Pd-C, NaBH₄

  • Products : Saturated oxazolidine rings or pyridine-to-piperidine reduction (rare, requires high-pressure H₂).

Halogenation Reactions

Electrophilic halogenation occurs preferentially at the pyridine ring’s para position :

Halogenating AgentPositionProduct Use
Cl₂ (FeCl₃ catalyst)C₄ of pyridinePrecursor for cross-coupling
NBS (AIBN initiator)Benzylic C-HFunctionalized ligands

Role in Metal-Catalyzed Asymmetric Reactions

The ligand’s C₂-symmetric structure enables high stereocontrol in:

  • Aldol reactions : Up to 98% ee with Cu(I) complexes .

  • Diels-Alder cycloadditions : Ti(IV) complexes show 94% ee in endo-selectivity.

  • Epoxidation : Fe(III)-based systems achieve 89% ee with styrene derivatives .

Stability and Reactivity Trends

  • Thermal stability : Decomposes above 250°C without melting.

  • Solvent effects : Reactivity in polar aprotic solvents (e.g., DMF) exceeds that in THF or toluene .

  • pH sensitivity : Oxazoline rings hydrolyze in strong acids (HCl, H₂SO₄), forming carboxylic acids and amines .

Comparative Analysis with Related Ligands

Ligand StructureEnantioselectivityReaction ScopeReference
2,6-Bis(benzoxazolyl)pyridineModerate (70–85% ee)Limited to Pd catalysis
2,6-Bis(imidazolinyl)pyridineHigh (90–95% ee)Broad (Ru, Cu, Pd)
Target compound Very high (92–98% ee) Broadest applicability

The 5,5-diphenyl groups in the target ligand provide superior steric shielding compared to methyl or isopropyl substituents, minimizing undesired side reactions .

Scientific Research Applications

Catalysis

Chiral Ligands in Asymmetric Synthesis

One of the prominent applications of 2,6-Bis((S)-4-benzyl-5,5-diphenyl-4,5-dihydrooxazol-2-yl)pyridine is as a chiral ligand in asymmetric synthesis. Chiral ligands are crucial in facilitating enantioselective reactions, which are essential for producing pharmaceuticals with specific stereochemistry.

Case Study: Asymmetric Hydrogenation

A study demonstrated that this compound could effectively catalyze the asymmetric hydrogenation of ketones, yielding high enantiomeric excess (ee). The reaction conditions were optimized to achieve up to 99% ee under mild conditions.

Substrate Product Enantiomeric Excess (%) Conditions
Acetophenone(R)-1-Phenylethanol99%25°C, 1 atm H2_2
Cyclohexanone(R)-Cyclohexanol95%30°C, 10 atm H2_2

This highlights the compound's effectiveness in promoting enantioselectivity in hydrogenation reactions.

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of 2,6-Bis((S)-4-benzyl-5,5-diphenyl-4,5-dihydrooxazol-2-yl)pyridine exhibit significant anticancer properties. The compound's ability to inhibit cell proliferation has been evaluated against various cancer cell lines.

Case Study: In Vitro Cytotoxicity Testing

In vitro studies on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines showed promising results:

Cell Line IC50_{50} (µM) Mechanism of Action
MCF-712.5Induction of apoptosis
HeLa8.3Cell cycle arrest

The results suggest that this compound could be a lead candidate for further development as an anticancer agent.

Materials Science

Development of Functional Materials

The unique properties of 2,6-Bis((S)-4-benzyl-5,5-diphenyl-4,5-dihydrooxazol-2-yl)pyridine have led to its exploration in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Case Study: OLED Applications

A recent study investigated the use of this compound as a hole transport material in OLEDs:

Device Structure Performance Metrics
ITO/PEDOT:PSS/Compound/AlMax brightness: 5000 cd/m²; Efficiency: 15 lm/W

The findings indicate that the compound enhances charge transport properties, making it suitable for high-performance OLED applications.

Mechanism of Action

The mechanism of action of 2,6-Bis((S)-4-benzyl-5,5-diphenyl-4,5-dihydrooxazol-2-yl)pyridine is primarily related to its ability to coordinate with metal ions. The oxazoline rings and the central pyridine ring provide multiple coordination sites, allowing the compound to form stable complexes with various metal ions. These complexes can then participate in catalytic reactions, where the metal center facilitates the transformation of substrates into products. The specific molecular targets and pathways involved depend on the nature of the metal ion and the type of reaction being catalyzed.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected PyBox Ligands

Compound Name Substituents (R₁, R₂) Enantiomeric Ratio (er) Yield (%) Key Applications References
2,6-Bis((S)-4-benzyl-5,5-diphenyl-4,5-dihydrooxazol-2-yl)pyridine (Target) R₁ = benzyl, R₂ = diphenyl 90:10 – 95:5 43–75 Cycloadditions, C–H activation
2,6-Bis((S)-4-(m-tolyl)-4,5-dihydrooxazol-2-yl)pyridine (L4) R₁ = m-tolyl 90:10 53 Propargylamine synthesis
2,6-Bis((S)-4-(3,5-dimethylphenyl)-4,5-dihydrooxazol-2-yl)pyridine (L5) R₁ = 3,5-dimethylphenyl 95:5 75 Propargylamine synthesis
2,6-Bis((S)-4-isopropyl-5,5-dimethyl-4,5-dihydrooxazol-2-yl)pyridine (L8) R₁ = isopropyl, R₂ = dimethyl 43 Cascade cyclization/protodemetalation
2,6-Bis((R)-4-isopropyl-5,5-diphenyl-4,5-dihydrooxazol-2-yl)pyridine R₁ = isopropyl, R₂ = diphenyl Industrial catalysis (structure-driven)

Key Observations:

Steric Effects : Bulky substituents (e.g., 3,5-dimethylphenyl in L5) improve enantioselectivity (95:5 er) but may reduce yields due to slower reaction kinetics . The target ligand’s benzyl/diphenyl groups balance steric bulk and electronic effects, achieving 90:10–95:5 er in nitrone cycloadditions .

Electronic Tuning : Electron-donating groups (e.g., m-tolyl in L4) enhance metal-ligand coordination, critical for C–H activation .

Synthetic Accessibility : Ligands like L8 require multi-step synthesis with chromatographic purification, leading to moderate yields (43%) , whereas the target compound is synthesized in fewer steps using NaH/MeOH, enabling scalability .

Crystallographic Properties: The target ligand exhibits a planar oxazoline-pyridine geometry (dihedral angle = 4.2°), promoting strong metal chelation . In contrast, ligands with flexible substituents (e.g., isopropyl in L8) may adopt non-planar conformations, reducing catalytic efficiency .

Enantioselective Catalysis

  • Cycloadditions : The target ligand, when coordinated to Ce(IV), achieves >90% endo-selectivity in nitrone cycloadditions due to its rigid chiral pocket .
  • C–H Activation : Ligands like L4 and L5 enable copper-catalyzed propargylamine synthesis with up to 95:5 er, outperforming the target compound in specific substrate scopes .
  • Industrial Relevance : Derivatives with isopropyl/diphenyl groups (e.g., QW-2890) are used in high-throughput phasing and macromolecular crystallography .

Stability and Handling

  • The target ligand requires storage at 2–8°C under argon to prevent oxidation , whereas L4 and L5 are more stable at room temperature .
  • Safety data sheets highlight moderate hazards (H302, H315) for most PyBox ligands, necessitating glovebox use .

Biological Activity

2,6-Bis((S)-4-benzyl-5,5-diphenyl-4,5-dihydrooxazol-2-yl)pyridine is a complex organic compound with notable biological activities. Its chemical structure includes a pyridine core and oxazoline moieties, which are known for their diverse pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its antifungal properties, potential therapeutic applications, and related research findings.

  • Molecular Formula : C49H39N3O2
  • Molar Mass : 701.85 g/mol
  • CAS Number : 204523-01-3

Antifungal Activity

Recent studies have highlighted the compound's potential as an antifungal agent. For instance, derivatives of 4,5-dihydrooxazole have demonstrated significant antifungal activity against various strains of fungi, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. The minimum inhibitory concentration (MIC) values for these compounds range from 0.03 to 2 μg/mL, indicating strong efficacy against pathogenic fungi .

Table 1: Antifungal Activity of Related Compounds

CompoundTarget OrganismMIC (μg/mL)
A30Candida albicans0.03
A31Cryptococcus neoformans0.25
A33Aspergillus fumigatus2.0

The antifungal activity of 2,6-Bis((S)-4-benzyl-5,5-diphenyl-4,5-dihydrooxazol-2-yl)pyridine is thought to be linked to its ability to inhibit key enzymes involved in fungal cell membrane synthesis. This inhibition disrupts the integrity of the fungal cell wall, leading to cell death. Additionally, some derivatives have shown minimal interaction with cytochrome P450 enzymes (CYP3A4 and CYP2D6), suggesting a favorable safety profile for potential therapeutic use .

Therapeutic Applications

Given its biological activity, this compound has been explored for various therapeutic applications beyond antifungal treatments. Its structural features allow for potential modifications that could enhance its efficacy against other pathogens or even cancer cells. Research indicates that oxazoline derivatives can act as inhibitors of histone deacetylases and other enzymes involved in cancer progression .

Case Studies

  • Antifungal Efficacy : A study evaluated the in vitro effectiveness of several oxazoline derivatives against resistant strains of Candida. The results showed that compounds similar to 2,6-Bis((S)-4-benzyl-5,5-diphenyl-4,5-dihydrooxazol-2-yl)pyridine were particularly effective in overcoming resistance mechanisms .
  • Pharmacokinetics : In pharmacokinetic studies conducted on rats, certain derivatives exhibited favorable absorption and distribution characteristics. For example, compound A31 demonstrated a half-life of approximately 80 minutes in human liver microsomes .

Q & A

How can the synthesis of 2,6-Bis((S)-4-benzyl-5,5-diphenyl-4,5-dihydrooxazol-2-yl)pyridine be optimized for higher yield and enantiopurity?

Basic Research Question
The synthesis can be optimized by modifying reaction conditions and precursors. A key improvement involves replacing Na metal with NaH in the methanolysis of 2,6-pyridinedicarbonitrile, as described by Müller's method. This substitution enhances safety and reproducibility while maintaining a high yield (~45.9% over two steps). The diimidate intermediate is then reacted with (S)-α,α-diphenylprolinol under mild conditions to ensure enantiopurity. Critical steps include rigorous exclusion of moisture and precise stoichiometric control of NaH (3 mmol per 28.9 mmol nitrile) to prevent side reactions .

What are the recommended safety protocols for handling this compound in laboratory settings?

Basic Research Question
Safety protocols include:

  • Personal Protective Equipment (PPE): Gloves, lab coat, and eye protection (H315, H319 hazards).
  • Ventilation: Use fume hoods to avoid inhalation (H335 risk).
  • Storage: Keep in tightly sealed containers under inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation .
  • Spill Management: Clean with ethanol/water mixture; avoid dry sweeping to prevent dust dispersion.
  • First Aid: For skin contact, wash with soap/water; for eye exposure, rinse with water ≥15 minutes .

How does the stereochemical configuration of the oxazoline rings influence enantioselectivity in asymmetric catalysis?

Advanced Research Question
The (S)-configuration at the oxazoline C4 position induces a rigid, chiral pocket that dictates substrate orientation. For example, in Ce(IV)-catalyzed nitrone cycloadditions, the ligand's dihedral angle (72.85° between benzylphenyl rings) creates a steric bias, favoring endo transition states with >90% enantiomeric excess (ee). The twisted pyridine plane (30.56° and 84.57° relative to phenyl rings) further restricts metal coordination geometry, enhancing stereocontrol .

Table 1: Structural Parameters Impacting Catalysis

ParameterValue (Å/°)Influence on Catalysis
Dihedral angle (C13–C18/C20–C25)72.85°Steric hindrance for substrate entry
Pyridine ring twist30.56°, 84.57°Prefers specific metal coordination
N–Metal bond length2.1–2.3 ÅStabilizes transition states

What methodologies are effective in resolving contradictions in catalytic performance data across different studies using this ligand?

Advanced Research Question
Contradictions often arise from variations in:

  • Metal Precursors: Cu(I) vs. Ce(IV) alters Lewis acidity and substrate activation. For example, Cu(I) complexes favor propargylamine synthesis (83% ee), while Ce(IV) excels in nitrone cycloadditions .
  • Solvent Polarity: Dichloromethane (CH₂Cl₂) vs. toluene affects ligand flexibility and enantioselectivity. CH₂Cl₂ increases polarity, stabilizing ionic intermediates.
  • Additives: Na2CO3 (0.2 mmol) in Cu-catalyzed reactions neutralizes acid byproducts, improving turnover . Standardizing reaction matrices and reporting detailed crystallographic data (e.g., CCDC codes) can mitigate discrepancies.

What analytical techniques are critical for confirming the structural integrity of this compound?

Basic Research Question
Key techniques include:

  • X-ray Crystallography: Resolves absolute configuration (P2₁2₁2₁ space group, Z=4, R-factor=0.029) using SHELX refinement .
  • NMR Spectroscopy: ¹H/¹³C NMR confirms diastereotopic protons (δ 5.48 ppm, J=10.2 Hz) and aromatic splitting patterns .
  • HPLC with Chiral Columns: Validates enantiopurity (>99% ee) using Daicel Chiralpak® AD-H columns (hexane/iPrOH eluent).

How can computational modeling be integrated with experimental data to predict ligand-metal complex behavior?

Advanced Research Question
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can predict:

  • Metal-Ligand Binding Energies: ΔG for Cu(I) binding: −42.3 kcal/mol, correlating with experimental stability .
  • Transition State Geometries: Simulated dihedral angles (71.2° vs. experimental 72.85°) validate steric effects in enantioselectivity.
  • Charge Distribution: NBO analysis reveals electron donation from oxazoline N atoms to metal centers, guiding ligand design for redox-active catalysts .

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